molecular formula C6H3Br2NO B110981 4,6-Dibromonicotinaldehyde CAS No. 1211585-10-2

4,6-Dibromonicotinaldehyde

Cat. No. B110981
M. Wt: 264.9 g/mol
InChI Key: WLVSMYGKISJRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Dibromonicotinaldehyde is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their applications. For instance, the first paper describes a novel approach to the selective preparation of 4-bromoindoles, which are structurally related to 4,6-dibromonicotinaldehyde due to the presence of a bromine atom and a heterocyclic ring .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is highlighted in the first paper, where a palladium-catalyzed regioselective hydrodebromination of dibromoindoles is used to produce 4-bromoindoles . This method showcases the potential for selective bromination that could be applicable to the synthesis of 4,6-dibromonicotinaldehyde, although the exact synthesis of this compound is not detailed in the provided literature.

Molecular Structure Analysis

While the molecular structure of 4,6-Dibromonicotinaldehyde is not analyzed in the papers, the structure of related compounds such as 4-bromoindoles is discussed. These compounds share a common feature of bromine substituents on a heterocyclic core, which is relevant to the molecular structure of 4,6-dibromonicotinaldehyde .

Chemical Reactions Analysis

The first paper provides insight into the chemical reactivity of brominated heterocycles, demonstrating that 4,6-dibromoindoles can undergo catalytic reactions to form C-N and C-O bonds . This suggests that 4,6-dibromonicotinaldehyde may also participate in similar chemical reactions, given its related structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dibromonicotinaldehyde are not directly discussed in the provided papers. However, the properties of brominated heterocyclic compounds, in general, can be inferred to some extent. For example, the presence of bromine atoms is likely to influence the compound's density, boiling point, and reactivity . The solvatochromic properties of related fluorophores mentioned in the second paper also suggest that 4,6-dibromonicotinaldehyde could exhibit interesting optical properties under different environmental conditions .

Scientific Research Applications

Crosslinking and Biocatalysts Design

  • Brominated compounds like glutaraldehyde are widely used in the design of biocatalysts due to their ability to act as powerful crosslinkers. These compounds can react with themselves and with amino groups in proteins, forming stable cross-linked structures that enhance the rigidity and stability of enzymes, which is crucial in various biotechnological applications (Barbosa et al., 2014).

Organic Synthesis and Drug Development

  • Brominated aromatic compounds are key intermediates in organic synthesis, facilitating the formation of complex molecules through reactions such as palladium-catalyzed hydrodebromination. This methodology has been applied in the synthesis of pharmaceuticals, highlighting the importance of brominated intermediates in drug development (Chae & Buchwald, 2004).

Material Science and Nanotechnology

  • Research on brominated compounds extends to the development of new materials, including nanoparticles and cellular structures. These studies aim to understand the properties and potential applications of these materials in various technological fields, such as electronics and additive manufacturing (Cushing, Kolesnichenko, & O'Connor, 2004).

Photophysical Properties and Sensing Applications

  • Brominated phenols and related compounds exhibit unique photophysical properties, making them candidates for applications in sensing and imaging. Studies on these compounds aim to understand their interactions with light and potential uses in detecting environmental pollutants and biological molecules (Gill & Thomas, 2012).

Safety And Hazards

When handling “4,6-Dibromonicotinaldehyde”, it is advised to wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves. If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

4,6-dibromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVSMYGKISJRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617055
Record name 4,6-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromonicotinaldehyde

CAS RN

1211585-10-2
Record name 4,6-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.